METHYL 4-{3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE
Description
Methyl 4-{3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a pyrrolidine ring
Properties
IUPAC Name |
methyl 4-[3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-31-24(30)16-6-8-17(9-7-16)27-21(28)14-19(23(27)29)26-12-10-15(11-13-26)22-25-18-4-2-3-5-20(18)32-22/h2-9,15,19H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYADZYKKODARKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate amines and aldehydes.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization of amino acids or through the use of specific cyclization agents.
Coupling Reactions: The final compound is formed by coupling the benzothiazole, piperidine, and pyrrolidine rings through esterification and amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Methyl 4-{3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to the presence of the benzothiazole ring.
Biological Studies: The compound is used in studies involving protein-ligand interactions and molecular docking.
Industrial Applications: It can be used in the synthesis of dyes and as a component in nonlinear optics.
Mechanism of Action
The mechanism of action of METHYL 4-{3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound with similar structural features but lacking the piperidine and pyrrolidine rings.
4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid: Another benzothiazole derivative with different functional groups.
Uniqueness
Methyl 4-{3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate is unique due to its complex structure, which combines multiple heterocyclic rings, making it a versatile compound for various applications in medicinal chemistry and industrial processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
